![molecular formula C20H23NO2 B2934810 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide CAS No. 1396716-05-4](/img/structure/B2934810.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as Lewis structures, line-bond structures, and 3D models .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis analysis includes the reaction conditions, reagents, catalysts, and the yield of the product.Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques provide information about the arrangement of atoms within a molecule and the types of bonds between them .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, which is the step-by-step sequence of reactions by which the overall chemical change occurs .Physical And Chemical Properties Analysis
Physical properties include characteristics such as melting point, boiling point, solubility, and density. Chemical properties refer to a substance’s ability to undergo changes that transform it into different substances. These can include reactivity, flammability, and types of chemical reactions .Aplicaciones Científicas De Investigación
Synthesis and Analytical Characterization
Compounds with cyclobutanecarboxamide structures are often synthesized and characterized to explore their chemical properties and potential applications. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives showcases the diverse structural possibilities and the detailed analytical characterizations, including IR spectroscopy and 1H-NMR spectroscopy, which are crucial for understanding the compound's properties (Özer et al., 2009).
Structural Analysis and Activity
Research on compounds like N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, an inhibitor of the fat mass and obesity-associated protein (FTO), reveals the potential of cyclobutanecarboxamide derivatives in the development of therapeutic agents. The novel binding site discovered for this inhibitor underscores the importance of structural analysis in identifying new therapeutic targets (He et al., 2015).
Chemical Synthesis Techniques
In the context of cyclobutane derivatives, the palladium-catalyzed sequential carbon-carbon bond cleavage/formation producing arylated benzolactones demonstrates advanced chemical synthesis techniques. This process involves transforming 3-(2-Hydroxyphenyl)cyclobutanones with aryl bromides, highlighting the cyclobutane ring's versatility in chemical reactions (Matsuda et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(23,14-21-19(22)17-8-5-9-17)18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-4,6-7,10-13,17,23H,5,8-9,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBJJCISWKPLIDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2934729.png)
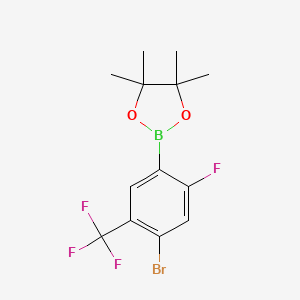
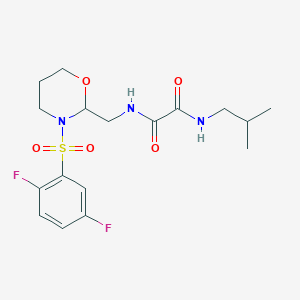
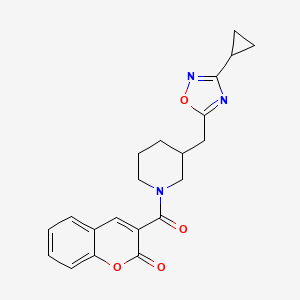
![5-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B2934735.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2934737.png)

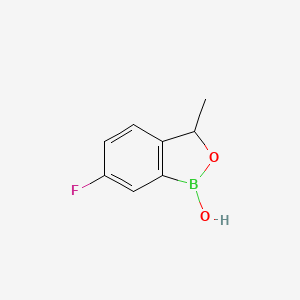
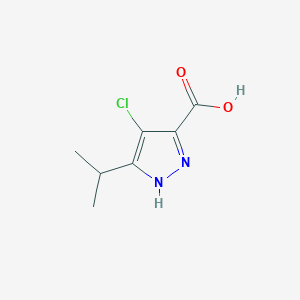
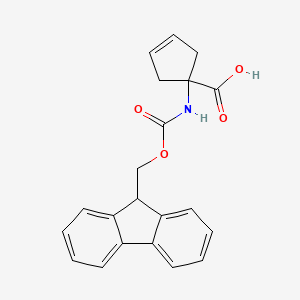
![1-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]isoquinoline](/img/structure/B2934743.png)
![(E)-3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid](/img/structure/B2934748.png)
![4'-Chlorospiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B2934750.png)